3-(2-(环己-1-烯-1-基)乙基)-4-氧代-N-苯乙基-2-硫代-1,2,3,4-四氢喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

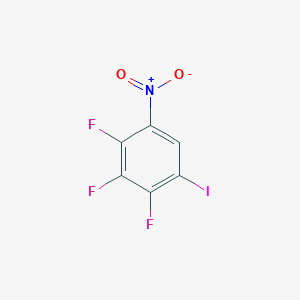

The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The compound contains several functional groups, including a tetrahydroquinazoline ring, a thioxo group, a carboxamide group, and a cyclohexenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be predicted based on the types of functional groups present in the molecule .科学研究应用

合成与表征

喹唑啉衍生物通过各种方法合成,涉及环己酮和苄亚甲基丙二腈等关键中间体。合成过程探索了这些中间体对不同试剂的反应性,从而形成具有潜在抗菌活性的化合物(Elkholy & Morsy,2006)。类似地,研究已经开发出合成喹唑啉衍生物的方法,这些衍生物表现出显着的抗菌活性,表明它们在解决各种细菌感染方面的潜在用途(Desai、Shihora 和 Moradia,2007;Patel & Patel,2010)。

生物活性

喹唑啉衍生物的抗菌和抗真菌活性一直是研究的重要重点。这些化合物已针对多种微生物进行了测试,包括大肠杆菌、金黄色葡萄球菌和白色念珠菌,证明了它们作为抗菌剂的潜力(Desai、Dodiya 和 Shihora,2011)。此外,探索基于喹唑啉的衍生物作为癌症治疗中酪氨酸激酶的双重抑制剂,突出了该化合物在药物化学和肿瘤学中的重要性(Riadi 等,2021)。

癌症治疗潜力

喹唑啉衍生物已被研究其对癌细胞系的抗增殖活性。研究表明,某些喹唑啉化合物对 VEGFR-2 和 EGFR 酪氨酸激酶等酶表现出抑制活性,这些酶是癌症治疗中的关键靶点(Riadi 等,2021)。这表明它们作为有效的抗癌剂的潜力,为癌症治疗的发展提供了新的途径。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione with 2-(cyclohex-1-en-1-yl)ethyl isothiocyanate followed by reduction of the resulting thioamide to the corresponding amine and subsequent acylation with N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide.", "Starting Materials": [ "2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione", "2-(cyclohex-1-en-1-yl)ethyl isothiocyanate", "N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide" ], "Reaction": [ "Condensation of 2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione with 2-(cyclohex-1-en-1-yl)ethyl isothiocyanate in the presence of a base such as triethylamine or sodium hydride to form the corresponding thioamide.", "Reduction of the thioamide with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.", "Acylation of the amine with N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to form the final compound." ] } | |

| 403728-33-6 | |

分子式 |

C25H27N3O2S |

分子量 |

433.57 |

IUPAC 名称 |

3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H27N3O2S/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h1,3-4,7-9,11-12,17H,2,5-6,10,13-16H2,(H,26,29)(H,27,31) |

InChI 键 |

ARSAXROEUIKNGF-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)

![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2776702.png)

![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)

![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)